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Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of

cellular processes, from gene transcription and proliferation to muscle contraction and

apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations, known

as Ca²⁺ signaling, is critical for cellular function. Organelles such as mitochondria, the

endoplasmic reticulum (ER), and lysosomes play pivotal roles in shaping these intricate Ca²⁺

signals by sequestering, storing, and releasing Ca²⁺ ions.

Calcium Orange is a fluorescent indicator dye used to measure Ca²⁺ concentrations. Like

other indicators in its class, it exhibits an increase in fluorescence emission intensity upon

binding to Ca²⁺ with minimal wavelength shift.[1] This document provides detailed application

notes and protocols for utilizing Calcium Orange to measure Ca²⁺ signaling within specific

organelles, offering insights into the complex interplay of organellar Ca²⁺ homeostasis.

Properties of Calcium Orange
A thorough understanding of the spectral and chemical properties of Calcium Orange is

essential for its effective use in quantitative fluorescence microscopy.
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Property Value Reference

Excitation Maximum 549 nm AAT Bioquest

Emission Maximum 574 nm AAT Bioquest

Dissociation Constant (Kd) for

Ca²⁺
527 nM (at 11.5°C) [2]

323 nM (at 39.7°C) [2]

562 nM (at pH 6.42) [2]

457 nM (at pH 7.40) [2]

Formulation
Acetoxymethyl (AM) ester for

cell loading
[1]

I. Measuring Mitochondrial Calcium Signaling
Mitochondria are not only the powerhouses of the cell but also key regulators of intracellular

Ca²⁺ homeostasis. They take up and release Ca²⁺, thereby shaping cytosolic Ca²⁺ signals and

regulating their own metabolic activity. The low-affinity analog, Calcium Orange-5N, has been

specifically utilized as a marker for mitochondrial Ca²⁺. Due to the net positive charge of many

rhodamine-based dyes, they tend to accumulate in the negatively charged mitochondrial

matrix, making Calcium Orange a suitable candidate for mitochondrial Ca²⁺ measurements.

Signaling Pathway: Mitochondrial Calcium Uniporter
(MCU) Pathway
The primary mechanism for Ca²⁺ entry into the mitochondrial matrix is through the

mitochondrial calcium uniporter (MCU), a highly selective ion channel.
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Caption: Mitochondrial Ca²⁺ uptake via MCU and efflux via NCLX.

Experimental Workflow: Mitochondrial Ca²⁺
Measurement
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Cell Culture
(e.g., adherent cells on coverslips)

Prepare Loading Buffer
(Calcium Orange AM + Pluronic F-127 in HBSS)

Incubate Cells
(e.g., 3-5 μM Calcium Orange AM for 30-60 min at 37°C)

Wash Cells
(Dye-free HBSS)

Co-stain with MitoTracker
(e.g., MitoTracker Green FM)

Image Acquisition
(Confocal Microscopy, Ex: ~549 nm, Em: ~574 nm)

Induce Ca²⁺ Flux
(e.g., with ATP or ionomycin)

Analyze Fluorescence Changes
(Quantify changes in mitochondrial regions of interest)
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Caption: Workflow for mitochondrial Ca²⁺ measurement.
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Protocol: Measuring Mitochondrial Ca²⁺ with Calcium
Orange AM
Materials:

Calcium Orange™, AM

Anhydrous Dimethyl sulfoxide (DMSO)

Pluronic® F-127

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

MitoTracker™ Green FM (for co-localization)

Cells cultured on glass-bottom dishes or coverslips

Confocal microscope with appropriate filter sets

Procedure:

Prepare Stock Solutions:

Prepare a 1-10 mM stock solution of Calcium Orange AM in anhydrous DMSO.

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

Prepare Loading Buffer:

On the day of the experiment, dilute the Calcium Orange AM stock solution in HBSS to a

final concentration of 3-5 µM.

To aid in dye solubilization, pre-mix the Calcium Orange AM stock with an equal volume

of 20% Pluronic F-127 before diluting in HBSS. The final concentration of Pluronic F-127

should be approximately 0.02%.

Cell Loading:
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Remove the culture medium from the cells and wash once with HBSS.

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in a CO₂

incubator.

Washing:

Remove the loading buffer and wash the cells 2-3 times with fresh, warm HBSS to remove

excess dye.

Co-localization (Optional but Recommended):

Incubate the cells with a mitochondrial marker, such as MitoTracker™ Green FM (at the

manufacturer's recommended concentration), for 15-30 minutes to confirm the

mitochondrial localization of Calcium Orange.

Imaging:

Mount the coverslip or dish on a confocal microscope.

Excite the Calcium Orange at ~549 nm and collect the emission at ~574 nm.

Acquire a baseline fluorescence image.

Stimulation and Data Acquisition:

To induce mitochondrial Ca²⁺ uptake, stimulate the cells with an appropriate agonist (e.g.,

ATP, histamine, or a Ca²⁺ ionophore like ionomycin).

Acquire a time-lapse series of images to monitor the change in fluorescence intensity

within the mitochondria.

Data Analysis:

Define regions of interest (ROIs) over the mitochondria (identified by MitoTracker staining).

Measure the mean fluorescence intensity within the ROIs over time.
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Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence (F -

F₀) and F₀ is the baseline fluorescence.

II. Measuring Endoplasmic Reticulum (ER) Calcium
Signaling
The ER is the largest intracellular Ca²⁺ store, and the release of Ca²⁺ from the ER into the

cytosol is a fundamental event in many signaling pathways. Measuring intra-ER Ca²⁺ dynamics

provides direct insight into the state of this crucial Ca²⁺ reservoir.

Note: Specific protocols for using Calcium Orange to measure ER Ca²⁺ are not widely

documented. The following is a general protocol for AM ester dyes, which may require

optimization for Calcium Orange. Verifying the localization of the dye within the ER using an

ER-specific marker is critical. For more targeted ER Ca²⁺ measurement, genetically encoded

indicators or specialized dye-loading techniques like Targeted-Esterase induced Dye (TED)

loading are often preferred.[3]

Signaling Pathway: IP₃ Receptor-Mediated Ca²⁺ Release
A common pathway for ER Ca²⁺ release is initiated by the binding of inositol 1,4,5-

trisphosphate (IP₃) to its receptors on the ER membrane.

Cytosol

ER Lumen

Phospholipase C
(PLC)

PIP₂

Cleaves

IP₃

Generates

IP₃ Receptor
(IP₃R)

Binds & Opens
Cytosolic Ca²⁺

SERCA Pump

Uptake

ER Ca²⁺
(100-800 μM)

GPCR ActivatesAgonist Binds

Release

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 17 Tech Support

https://www.benchchem.com/product/b1178576?utm_src=pdf-body
https://www.benchchem.com/product/b1178576?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3679584/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: ER Ca²⁺ release via the IP₃ receptor and re-uptake by SERCA.

Experimental Workflow: ER Ca²⁺ Measurement
(Adapted)
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Caption: Adapted workflow for ER Ca²⁺ measurement.

Protocol: Measuring ER Ca²⁺ with Calcium Orange AM
(Adapted)
Materials:

Calcium Orange™, AM

Anhydrous DMSO

Pluronic® F-127

Physiological buffer (e.g., HBSS)

ER-Tracker™ Red (for co-localization)

Thapsigargin or other ER Ca²⁺ mobilizing agent

Cells cultured on glass-bottom dishes or coverslips

Confocal microscope

Procedure:

Prepare Stock and Loading Solutions: As described in the mitochondrial protocol.

Optimization of the Calcium Orange AM concentration may be required.

Cell Loading: Incubate cells with Calcium Orange AM for 30-60 minutes at 37°C.

Washing: Wash cells thoroughly with fresh buffer.

Co-localization: Stain with an ER-specific dye like ER-Tracker™ Red to confirm localization.

Imaging: Acquire a baseline fluorescence image of Calcium Orange.
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Stimulation: Induce ER Ca²⁺ release using an agent like thapsigargin (an irreversible SERCA

pump inhibitor) or a receptor agonist like ATP.

Data Acquisition and Analysis: Record a time-lapse series and analyze the fluorescence

intensity changes within the ER-localized regions. A decrease in fluorescence should

correspond to Ca²⁺ release from the ER.

Quantitative Data with Alternative Dyes for ER Ca²⁺: Since quantitative data for Calcium
Orange in the ER is not readily available, the following table provides representative values

obtained with other commonly used low-affinity Ca²⁺ indicators.

Parameter Fluo-5F Mag-Fura-2
Genetically
Encoded
(erGAP3)

Reference

Resting [Ca²⁺] in

ER
~250-600 µM ~100-400 µM ~400 µM [4],[5],[6]

Ca²⁺ change

upon stimulation

Decrease of 25-

70%

Ratiometric

Change

Ratiometric

Change
[4]

III. Measuring Lysosomal Calcium Signaling
Lysosomes are acidic organelles that are increasingly recognized as important Ca²⁺ stores.

Lysosomal Ca²⁺ signaling is involved in a variety of cellular processes, including endocytosis,

exocytosis, and autophagy.

Note: Measuring Ca²⁺ in the acidic environment of the lysosome with traditional fluorescent

dyes is challenging, as the affinity of most indicators for Ca²⁺ is pH-sensitive.[7] For direct and

reliable measurement of lysosomal Ca²⁺, dextran-conjugated indicators are often preferred as

they are taken up by endocytosis and accumulate in lysosomes.[8] The use of Calcium
Orange AM for this purpose is not well-established and would require extensive validation.

Signaling Pathway: TPC and TRPML Channel-Mediated
Ca²⁺ Release
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Ca²⁺ release from lysosomes is mediated by channels such as two-pore channels (TPCs) and

transient receptor potential mucolipin (TRPML) channels.
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Caption: Lysosomal Ca²⁺ release through TPC and TRPML1 channels.

Experimental Workflow: Lysosomal Ca²⁺ Measurement
(Alternative Method)
This workflow describes the use of a dextran-conjugated Ca²⁺ indicator, a more established

method for measuring lysosomal Ca²⁺.
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Caption: Workflow for lysosomal Ca²⁺ measurement using a dextran-conjugated dye.
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Protocol: Measuring Lysosomal Ca²⁺ with Dextran-
Conjugated Indicators
Materials:

Dextran-conjugated Ca²⁺ indicator (e.g., Fura-2 Dextran)

Culture medium

LysoTracker™ Red (for co-localization)

Glycyl-L-phenylalanine 2-naphthylamide (GPN)

Cells cultured on glass-bottom dishes or coverslips

Fluorescence microscope

Procedure:

Loading: Incubate cells with the dextran-conjugated indicator in culture medium for several

hours to allow for fluid-phase endocytosis.

Chase: Replace the indicator-containing medium with fresh medium and incubate for a

further period to ensure the indicator is trafficked to and accumulates in lysosomes.

Washing: Wash the cells thoroughly.

Co-localization: Stain with LysoTracker™ Red to confirm lysosomal localization.

Imaging: Acquire a baseline fluorescence image.

Stimulation: Induce Ca²⁺ release specifically from lysosomes using GPN, which is

hydrolyzed by the lysosomal enzyme cathepsin C to create pores in the lysosomal

membrane.

Data Acquisition and Analysis: Record and analyze the fluorescence changes in the

lysosomal compartments.
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Quantitative Data with Alternative Dyes for Lysosomal Ca²⁺:

Parameter
Dextran-
conjugated
Indicators

Genetically
Encoded (GECIs)

Reference

Resting [Ca²⁺] in

Lysosomes
~400-600 µM

Variable, depends on

the sensor
[9]

Ca²⁺ change upon

stimulation

Increase in cytosolic

fluorescence upon

release

Changes in intra-

lysosomal

fluorescence

[10]

IV. In Situ Calibration of Calcium Orange
To obtain quantitative measurements of Ca²⁺ concentrations, it is necessary to calibrate the

fluorescence signal of Calcium Orange within the cellular environment. This is typically done

by permeabilizing the cells and exposing the intracellular dye to a series of buffers with known

Ca²⁺ concentrations.

Protocol: In Situ Calibration

Materials:

Cells loaded with Calcium Orange AM

Ca²⁺-free buffer (containing EGTA)

Ca²⁺-saturating buffer

Ionophore (e.g., ionomycin or 4-bromo A-23187)

Digitonin or other permeabilizing agent

Fluorescence microscope or plate reader

Procedure:
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Load cells with Calcium Orange AM as previously described.

Obtain the fluorescence signal from the cells under resting conditions (F).

To determine the minimum fluorescence (F_min), add a Ca²⁺-free buffer containing EGTA

and a Ca²⁺ ionophore to chelate all available Ca²⁺.

To determine the maximum fluorescence (F_max), add a Ca²⁺-saturating buffer containing

the ionophore.

The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]

Where Kd is the dissociation constant of Calcium Orange for Ca²⁺ under the specific

experimental conditions (pH, temperature).[11]

Conclusion
Calcium Orange is a valuable tool for investigating the complex dynamics of intracellular Ca²⁺

signaling. While its application for mitochondrial Ca²⁺ measurements is supported by the

behavior of similar dyes, its use for ER and lysosomal Ca²⁺ requires careful validation due to

potential loading and pH sensitivity issues. For robust measurements in the ER and lysosomes,

researchers should consider the use of more established, organelle-specific indicators and

techniques. By combining careful experimental design, appropriate controls, and quantitative

analysis, the use of Calcium Orange and other fluorescent indicators can provide significant

insights into the role of organellar Ca²⁺ in cellular health and disease, aiding in the identification

of novel therapeutic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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